Ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride

CAS No.: 90341-10-9

Cat. No.: VC19251120

Molecular Formula: C10H18ClNO3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90341-10-9 |

|---|---|

| Molecular Formula | C10H18ClNO3 |

| Molecular Weight | 235.71 g/mol |

| IUPAC Name | ethyl 1-ethyl-3-oxopiperidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-8(9(12)7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H |

| Standard InChI Key | PDTUBYBIAFXOOE-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCC(C(=O)C1)C(=O)OCC.Cl |

Introduction

Structural and Molecular Properties

Chemical Structure

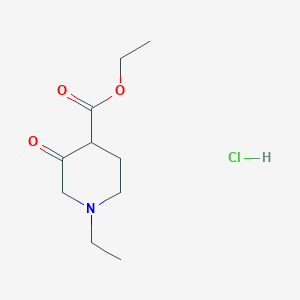

The compound’s IUPAC name is ethyl 1-ethyl-3-oxopiperidine-4-carboxylate hydrochloride, with the molecular formula C₁₀H₁₈ClNO₃ and a molecular weight of 235.71 g/mol . Key structural features include:

-

Piperidine backbone: A saturated six-membered ring with one nitrogen atom.

-

Substituents:

-

Ethyl group at the 1-position.

-

Ketone group at the 3-position.

-

Ethyl ester at the 4-position.

-

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.072 g/cm³ | |

| Boiling Point | 289.2°C at 760 mmHg | |

| Molecular Weight | 235.71 g/mol | |

| Solubility | Soluble in polar solvents |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

-

Alkylation: Introduction of the ethyl group to the piperidine nitrogen.

-

Esterification: Formation of the ethyl ester at the 4-position.

-

Cyclization: Closure of the piperidine ring.

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .

Example Protocol:

-

Step 1: Reacting N-ethyl glycine ethyl ester with 4-chlorobutyrate in the presence of a base (e.g., potassium carbonate) to form an intermediate.

-

Step 2: Cyclization under acidic or basic conditions to yield the piperidine ring.

-

Step 3: Purification via recrystallization or chromatography .

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Optimize reaction kinetics and yield.

-

Purification Techniques: Use of recrystallization or column chromatography to achieve >95% purity .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Receptor Ligands: Analogues targeting neurological receptors (e.g., dopamine, serotonin).

-

Antibacterial Agents: Derivatives with modified side chains show activity against Gram-positive bacteria .

Organic Synthesis

-

Building Block: Used in the preparation of chromeno-pyridinones and other heterocyclic compounds .

-

Cross-Coupling Reactions: Participates in Suzuki-Miyaura and Heck reactions for functionalization .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (H315) | Use nitrile gloves | |

| Eye Irritation (H319) | Wear safety goggles | |

| Respiratory Irritation (H335) | Use fume hoods |

Comparative Analysis with Analogues

| Compound | Key Differences | Applications |

|---|---|---|

| 1-Benzyl-3-oxopiperidine-4-carboxylate | Benzyl vs. ethyl substituent | Neuropharmacology |

| Ethyl 3-oxopiperidine-4-carboxylate | Lack of 1-ethyl group | Enzyme inhibition studies |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume